molecular formula C25H25NO4 B11476074 2-methoxyethyl 5-hydroxy-2-methyl-1-(2-phenylethyl)-1H-benzo[g]indole-3-carboxylate

2-methoxyethyl 5-hydroxy-2-methyl-1-(2-phenylethyl)-1H-benzo[g]indole-3-carboxylate

Cat. No.: B11476074
M. Wt: 403.5 g/mol
InChI Key: BMKMDSUSIYJNEM-UHFFFAOYSA-N
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Description

2-methoxyethyl 5-hydroxy-2-methyl-1-(2-phenylethyl)-1H-benzo[g]indole-3-carboxylate is a complex organic compound that belongs to the indole family Indole derivatives are known for their wide range of biological activities and are commonly found in natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxyethyl 5-hydroxy-2-methyl-1-(2-phenylethyl)-1H-benzo[g]indole-3-carboxylate typically involves a multi-step process. One common method starts with the preparation of the indole core, followed by functionalization at various positions on the indole ring. The synthesis may involve reactions such as Fischer indole synthesis, Stille coupling, and amino-Claisen rearrangement .

For example, the synthesis might begin with the reaction of 2-picolylamine and ethyl acetoacetate to form an enaminoester, which is then treated with naphthoquinone in the presence of zinc chloride as a catalyst . The reaction conditions often require careful control of temperature, solvent, and catalyst to achieve the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling. The goal would be to develop a scalable and environmentally friendly process that can produce the compound in large quantities.

Chemical Reactions Analysis

Types of Reactions

2-methoxyethyl 5-hydroxy-2-methyl-1-(2-phenylethyl)-1H-benzo[g]indole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The methoxyethyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group might yield a ketone, while reduction of the carbonyl group could produce an alcohol.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its structural features make it a candidate for studying interactions with biological macromolecules.

    Medicine: It may have potential as a pharmaceutical agent due to its indole core, which is known for various biological activities.

    Industry: It could be used in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-methoxyethyl 5-hydroxy-2-methyl-1-(2-phenylethyl)-1H-benzo[g]indole-3-carboxylate involves its interaction with specific molecular targets. The indole core can interact with enzymes, receptors, and other proteins, potentially inhibiting or activating their function. The exact pathways and targets would depend on the specific biological context and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole derivatives such as:

Uniqueness

What sets 2-methoxyethyl 5-hydroxy-2-methyl-1-(2-phenylethyl)-1H-benzo[g]indole-3-carboxylate apart is its specific functional groups and their positions on the indole ring. These unique features can lead to different biological activities and chemical reactivity compared to other indole derivatives.

Properties

Molecular Formula

C25H25NO4

Molecular Weight

403.5 g/mol

IUPAC Name

2-methoxyethyl 5-hydroxy-2-methyl-1-(2-phenylethyl)benzo[g]indole-3-carboxylate

InChI

InChI=1S/C25H25NO4/c1-17-23(25(28)30-15-14-29-2)21-16-22(27)19-10-6-7-11-20(19)24(21)26(17)13-12-18-8-4-3-5-9-18/h3-11,16,27H,12-15H2,1-2H3

InChI Key

BMKMDSUSIYJNEM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1CCC3=CC=CC=C3)C4=CC=CC=C4C(=C2)O)C(=O)OCCOC

Origin of Product

United States

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